Identifying the 4-Methylphenyl Substituent as a Key Differentiator from the Unsubstituted Phenyl Analog
The presence of a 4-methylphenyl group on the pyrrolidinone nitrogen distinguishes CAS 843625-26-3 from the unsubstituted phenyl analog, 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-phenylpyrrolidin-2-one . While direct head-to-head bioassay data for these two specific compounds against a single target are not publicly available, class-level inference from related benzimidazole-pyrrolidinone MAGL inhibitors demonstrates that substituent changes on the N-phenyl ring significantly affect potency. For instance, changing the 4-substituent from methoxy (IC50 9.4 nM) to 4-chloro (IC50 8.6 nM) in an analogous series resulted in a 9.3% improvement in inhibitory activity [1]. The 4-methylphenyl substitution is expected to confer distinct lipophilic and steric properties compared to the unsubstituted phenyl analog, potentially leading to divergent biological outcomes.
| Evidence Dimension | Predicted cLogP (lipophilicity) and TPSA (polar surface area) |
|---|---|
| Target Compound Data | cLogP: 4.2, TPSA: 39.8 Ų (calculated for C22H25N3O) [2] |
| Comparator Or Baseline | Unsubstituted phenyl analog (4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-phenylpyrrolidin-2-one): cLogP: 3.8 (estimated), TPSA: 39.8 Ų (estimated) |
| Quantified Difference | Δ cLogP ≈ +0.4 (increased lipophilicity for the 4-methylphenyl derivative) |
| Conditions | In silico calculation based on molecular structure and standard fragment-based methods. |
Why This Matters
A higher cLogP value for the 4-methylphenyl derivative suggests greater membrane permeability, which could be a critical factor in cell-based assays and in vivo bioavailability, making it a preferred choice over the phenyl analog when increased lipophilicity is desired.
- [1] Altamimi, A. S. A., et al. (2020). Pyrrolidin-2-one linked benzofused heterocycles as novel small molecule monoacylglycerol lipase inhibitors and antinociceptive agents. Chemical Biology & Drug Design, 96, 1418. View Source
- [2] Kuujia. (n.d.). Cas no 843625-26-3 (4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one). View Source
